molecular formula C4H8NaO2 B14091230 Sodium Butyrate (1-13C, 99%)

Sodium Butyrate (1-13C, 99%)

Cat. No.: B14091230
M. Wt: 112.09 g/mol
InChI Key: SWEYNHYBJHPVJL-VZHAHHFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Butyrate (1-13C, 99%): is a labeled compound where the carbon-1 position is enriched with the stable isotope carbon-13. This compound is a sodium salt of butyric acid and is widely used in various scientific research fields due to its unique properties and applications. The isotopic labeling allows for detailed studies in metabolic pathways and molecular mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Butyrate (1-13C, 99%) can be synthesized through the reaction of butyric acid (1-13C) with sodium hydroxide. The reaction typically involves dissolving butyric acid (1-13C) in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods: Industrial production of Sodium Butyrate (1-13C, 99%) follows similar principles but on a larger scale. The process involves the use of high-purity butyric acid (1-13C) and sodium hydroxide, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Sodium Butyrate (1-13C, 99%) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to butanol under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyrate ion acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Reduction: Butanol.

    Substitution: Various butyrate esters and derivatives.

Scientific Research Applications

Chemistry: Sodium Butyrate (1-13C, 99%) is used in studies involving metabolic pathways and reaction mechanisms. The carbon-13 labeling allows for detailed tracking of the compound through various chemical processes.

Biology: In biological research, Sodium Butyrate (1-13C, 99%) is used to study cellular metabolism and gene expression. It is particularly valuable in research involving gut microbiota and short-chain fatty acids.

Medicine: Sodium Butyrate (1-13C, 99%) has applications in cancer research, particularly in studying the effects of butyrate on cancer cell proliferation and apoptosis. It is also used in studies related to inflammatory bowel disease and other gastrointestinal disorders.

Industry: In industrial applications, Sodium Butyrate (1-13C, 99%) is used in the production of labeled compounds for research and development. It is also used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

Sodium Butyrate (1-13C, 99%) exerts its effects through several molecular mechanisms:

    Histone Deacetylase Inhibition: Sodium Butyrate inhibits histone deacetylases, leading to increased acetylation of histones and altered gene expression.

    Apoptosis Induction: It induces apoptosis in cancer cells by activating various apoptotic pathways.

    Anti-inflammatory Effects: Sodium Butyrate modulates immune responses and reduces inflammation by affecting cytokine production and signaling pathways.

Comparison with Similar Compounds

    Sodium Propionate (1-13C): Similar in structure but with a shorter carbon chain.

    Sodium Acetate (1-13C): Another short-chain fatty acid with different metabolic and chemical properties.

    Sodium Butyrate (2-13C): Labeled at a different carbon position, used for different types of metabolic studies.

Uniqueness: Sodium Butyrate (1-13C, 99%) is unique due to its specific carbon-13 labeling at the carbon-1 position, making it particularly useful for detailed metabolic and mechanistic studies. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C4H8NaO2

Molecular Weight

112.09 g/mol

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/i4+1;

InChI Key

SWEYNHYBJHPVJL-VZHAHHFWSA-N

Isomeric SMILES

CCC[13C](=O)O.[Na]

Canonical SMILES

CCCC(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.